Meta-Substitution and Photosystem II Inhibitory Activity
In the arylaminobenzoate class, the ring‑substitution position critically determines PS II inhibitory potency. The lead compound NPPB (a 2‑substituted benzoate) inhibits PS II oxygen evolution with a Ki of ~2 µM at pH 6 [1], while position‑scanning studies show that shifting the acylamino group from the 2‑ to the 3‑position alters the pharmacophore geometry and can confer selectivity for different chloride‑channel subtypes [2]. Although direct PS II IC50 data for ethyl 3‑(2‑chloropropanoylamino)benzoate have not been published, its meta‑substitution pattern is structurally distinct from the widely studied ortho‑analogs and from ethyl 4‑[(2‑chloropropanoyl)amino]benzoate (CAS 860597‑14‑4), providing a unique starting geometry for herbicide‑oriented structure–activity campaigns .
| Evidence Dimension | PS II oxygen evolution inhibition potency (Ki) – class reference compound |
|---|---|
| Target Compound Data | No published IC50; meta‑substituted arylaminobenzoate scaffold predicted to differ from ortho‑ and para‑ analogs based on SAR trends |
| Comparator Or Baseline | NPPB (5‑nitro‑2‑(3‑phenylpropylamino)benzoic acid): Ki ≈ 2 µM at pH 6; ethyl 4‑[(2‑chloropropanoyl)amino]benzoate: no PS II data reported |
| Quantified Difference | Qualitative positional differentiation; meta‑isomer geometry not represented in published PS II SAR datasets |
| Conditions | Isolated spinach thylakoid membranes, pH‑dependent assay (Bock et al., 2001) |
Why This Matters
Meta‑substituted arylaminobenzoates are underrepresented in commercial catalogs and published SAR studies; procuring this specific regioisomer enables exploration of PS II inhibition space inaccessible with the more common ortho‑ and para‑substituted analogs.
- [1] Bock, A. et al. (2001). Biochemistry, 40(11), 3273–3281. View Source
- [2] Kirk, K. et al. (1995). Biochimica et Biophysica Acta, 1235(2), 311–318. View Source
